molecular formula C16H13ClN2O B11808252 3-(4-Chlorophenyl)-5-(3-methoxyphenyl)-1H-pyrazole

3-(4-Chlorophenyl)-5-(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B11808252
M. Wt: 284.74 g/mol
InChI Key: GECNHCMWZDOAQU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(3-methoxyphenyl)-1H-pyrazole is a high-purity pyrazole derivative intended for research applications. Pyrazoles are a significant class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their wide spectrum of biological activities and importance in medicinal chemistry research . This compound is of particular interest for investigating structure-activity relationships in drug discovery. The 3,5-diaryl substitution pattern is a common pharmacophore in bioactive molecules, with the chlorophenyl and methoxyphenyl groups contributing to electronic and steric properties that can influence binding to biological targets . Researchers utilize such scaffolds in the development of novel therapeutic agents, given their proven potential as core structures in numerous pharmacologically active compounds . Research Applications: Pyrazole derivatives have demonstrated diverse biological activities in scientific literature, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties . They have been investigated as potential cannabinoid CB1 receptor antagonists , cyclooxygenase (COX) inhibitors , and antimicrobial agents . The specific substitution pattern on the pyrazole core is critical for modulating biological activity and selectivity. Handling and Usage: This product is intended for research purposes only and is not for diagnostic, therapeutic, or consumer use. Researchers should handle the compound with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment. The specific safety profile (GHS classifications) and handling instructions for this particular compound should be verified by the researcher prior to use.

Properties

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole

InChI

InChI=1S/C16H13ClN2O/c1-20-14-4-2-3-12(9-14)16-10-15(18-19-16)11-5-7-13(17)8-6-11/h2-10H,1H3,(H,18,19)

InChI Key

GECNHCMWZDOAQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Chalcone Intermediate Synthesis

The precursor chalcone, (E)-3-(4-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, is synthesized via Claisen-Schmidt condensation. A mixture of 3-methoxyacetophenone (1.0 eq) and 4-chlorobenzaldehyde (1.2 eq) undergoes base-catalyzed aldol addition in ethanol or acetic anhydride. Sodium hydroxide (20 mol%) or piperidine facilitates dehydration at 80°C for 4–6 hours, yielding the chalcone with 75–85% efficiency.

Pyrazole Formation via Hydrazine Cyclization

The chalcone reacts with hydrazine hydrate (1.5 eq) in refluxing ethanol or acetic acid (5–8 hours) to form the pyrazoline intermediate. Subsequent oxidation with iodine (I₂) or dichlorodicyanoquinone (DDQ) in dichloromethane (DCM) at room temperature for 2 hours aromatizes the ring, yielding the target pyrazole.

  • Typical conditions : 80°C, 6 hours, ethanol, 70–78% yield.

  • Improved protocol : Using ionic liquid [bmim][PF₆] as a solvent and catalyst at 95°C reduces reaction time to 2 hours (yield: 82%).

Table 1: Optimization of Cyclocondensation Methods

Catalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Acetic acid80670
[bmim][PF₆]95282
p-TsOH/EtOHReflux1.591

1,3-Dipolar Cycloaddition of Diazo Compounds

Diazocarbonyl Reactivity

Ethyl α-diazoacetate (56 ) reacts with 3-methoxyphenylpropargyl (55 ) in the presence of zinc triflate (10 mol%) and triethylamine. The 1,3-dipolar cycloaddition proceeds at 25°C for 3 hours, forming the pyrazole core with 89% regioselectivity for the 3-(4-chlorophenyl) and 5-(3-methoxyphenyl) substituents.

Mechanistic Considerations

The reaction follows a concerted mechanism, where the diazo compound’s dipole aligns with the alkyne’s π-system. Zinc triflate stabilizes the transition state, enhancing reaction efficiency.

One-Pot Mechanochemical Synthesis

Ball Milling Protocol

A solvent-free method combines (E)-3-(4-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one (1.0 eq), hydrazine hydrate (1.2 eq), and sodium persulfate (2.0 eq) in a ball mill. Grinding at 35 Hz for 40 minutes directly yields the pyrazole with 85% efficiency, bypassing pyrazoline isolation.

Advantages:

  • No solvent waste.

  • Reaction time reduced to <1 hour.

  • High functional group tolerance.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation (300 W, 120°C) of the chalcone and hydrazine hydrate in acetic acid (5 mL) completes the reaction in 15 minutes (yield: 88%). This method minimizes side products like N-acetylpyrazolines.

Regioselectivity and Substituent Effects

Substituent Positioning

The 3-methoxyphenyl group’s electron-donating methoxy moiety directs hydrazine attack to the β-position of the chalcone, ensuring 1,5-regioselectivity. Steric hindrance from the 4-chlorophenyl group further stabilizes the transition state.

Catalytic Influence

Copper triflate promotes cyclization via Lewis acid activation, while ionic liquids ([bmim][PF₆]) enhance solubility and reduce energy barriers.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

MethodTimeYield (%)ScalabilityGreen Metrics
Cyclocondensation6 h70–82HighModerate
1,3-Dipolar Cycloaddition3 h89MediumLow
Ball Milling0.7 h85HighHigh
Microwave0.25 h88MediumHigh

Challenges and Optimization Strategies

  • Oxidation Over-reaction : DDQ may over-oxidize sensitive substituents; iodine is milder.

  • Byproduct Formation : N-Acetylpyrazolines form in acetic anhydride; neutral conditions with [bmim][PF₆] mitigate this.

  • Solvent Selection : Ethanol and ionic liquids improve atom economy vs. DMF or DCM .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell growth. For instance, derivatives of pyrazole, including those with similar structures to 3-(4-Chlorophenyl)-5-(3-methoxyphenyl)-1H-pyrazole, have been evaluated for their anticancer properties against various cancer cell lines. A study highlighted that certain pyrazole derivatives exhibited significant inhibitory activity against glioblastoma cells, targeting the AKT signaling pathway, which is crucial in cancer proliferation and survival .

Compound Cell Line IC50 (µM) Mechanism of Action
4jU87MG0.07AKT2/PKBβ inhibition
4jC60.08Induces apoptosis

Anti-inflammatory Properties

Research indicates that pyrazole derivatives possess anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The anti-inflammatory activity of compounds structurally related to this compound was assessed using the Human Red Blood Cell (HRBC) membrane stabilization method, revealing significant potential for therapeutic applications in inflammatory diseases .

Study Dose (µg) Effect
Tewari et al. (2014)100Significant reduction in IL-6
Brullo et al. (2012)500Comparable to standard drugs

Agrochemicals

Pyrazole derivatives are utilized as agrochemicals due to their effectiveness as fungicides and insecticides. Compounds similar to this compound have been studied for their ability to control agricultural pests and diseases, contributing to improved crop yields .

Case Study 1: Anticancer Efficacy

A recent study focused on the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated their potential as anticancer agents. Compound 4j was particularly effective against glioblastoma cell lines, exhibiting low cytotoxicity against non-cancerous cells while significantly inhibiting tumor growth .

Case Study 2: Anti-inflammatory Activity

In an experimental setup, a series of pyrazole derivatives were tested for their anti-inflammatory properties in murine models. The results indicated that these compounds could effectively reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha, showcasing their therapeutic potential in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(3-methoxyphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The substituents on the pyrazole ring significantly impact physical properties such as melting points, spectral features, and stability. Key comparisons include:

Compound Name Substituents (Positions 3 and 5) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
3-(4-Chlorophenyl)-5-(3-methoxyphenyl)-1H-pyrazole 4-Cl-C₆H₄, 3-MeO-C₆H₄ Not reported Expected NH stretch (IR: ~3200 cm⁻¹), aromatic C-Cl (IR: ~550 cm⁻¹)
5c (from ) 4-Cl-C₆H₄, pyrrolidin-1-ylcarbonyl 230 NH stretch (IR: 3250 cm⁻¹), CO stretch (IR: 1680 cm⁻¹)
2n (from ) 4-NO₂-C₆H₄, 4-Cl-C₆H₄ Not reported ¹H NMR: δ 8.30 (s, pyrazole-H), δ 7.85–7.40 (aromatic-H)
SC-560 (from ) 4-Cl-C₆H₄, 4-MeO-C₆H₄, CF₃ Not reported ¹³C NMR: δ 144.5 (CF₃), δ 122.8 (C-Cl)

Key Observations :

  • Electron-donating groups (e.g., 3-MeO in the target compound) increase electron density, which may improve solubility and influence binding interactions in biological systems.
  • Melting points correlate with molecular symmetry and intermolecular forces. For example, 5c’s high melting point (230°C) is attributed to hydrogen bonding via NH and CO groups .

Key Observations :

  • Anticancer activity : Derivatives with 3,4,5-trimethoxyphenyl groups (e.g., 4c ) show enhanced activity due to improved membrane permeability and ROS modulation.
  • Anti-inflammatory effects : Chlorophenyl and methoxyphenyl substituents (e.g., in ) correlate with prostaglandin inhibition, though ulcerogenic risks vary with substituent electronegativity.
  • COX-1 selectivity: SC-560’s trifluoromethyl group enhances binding specificity to COX-1, reducing gastrointestinal toxicity compared to non-selective inhibitors .

Biological Activity

3-(4-Chlorophenyl)-5-(3-methoxyphenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to elucidate the biological activity of this pyrazole derivative, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Structure and Properties

The structure of this compound can be represented as follows:

  • Chemical Formula : C16_{16}H14_{14}ClN3_{3}
  • Molecular Weight : 285.75 g/mol

The compound exhibits a pyrazole core substituted with a chlorophenyl group and a methoxyphenyl group, which contribute to its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit promising antimicrobial properties. For instance, the compound was evaluated for its effectiveness against various pathogens.

  • Minimum Inhibitory Concentration (MIC) : The compound showed significant activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : It effectively inhibited biofilm formation, which is crucial for preventing chronic infections.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Pathogen
This compound0.22 - 0.25Staphylococcus aureus
Other derivatives (e.g., 7b)0.22 - 0.25Staphylococcus epidermidis

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied, particularly their effects on various cancer cell lines.

  • Cytotoxicity : The compound demonstrated significant cytotoxicity against several cancer cell lines, including MCF7 and A549.
  • IC50_{50} Values : The reported IC50_{50} values for different derivatives in related studies ranged from low micromolar concentrations (e.g., 3.79 µM for MCF7) to very low concentrations for specific derivatives .

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50_{50} (µM)
This compoundMCF7~3.79
Other derivatives (e.g., compound 4)A549~26

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been highlighted in recent research.

  • Mechanism of Action : Some studies indicate that these compounds inhibit key pathways involved in inflammation, such as the NF-kB signaling pathway.
  • In Vivo Studies : In vivo models have shown that certain pyrazole derivatives significantly reduce inflammation markers in conditions like arthritis .

Case Studies and Research Findings

Several research articles have documented the efficacy of pyrazole compounds in various therapeutic applications:

  • Antitumor Effects : A study reported that specific pyrazoles induce apoptosis in cancer cells while sparing normal cells, showcasing their potential as selective anticancer agents .
  • Inflammation Models : Research involving animal models demonstrated that these compounds could effectively reduce inflammation induced by lipopolysaccharides (LPS), indicating their potential in treating inflammatory diseases .

Q & A

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsKey IntermediateReference
14-Chlorobenzaldehyde + hydrazine hydrate4-Chlorophenylhydrazine
2Condensation with 3-methoxyacetophenone in ethanolPyrazoline intermediate
3Oxidation (e.g., DDQ) or methylation (e.g., CH₃I)Final pyrazole derivative

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve reaction kinetics .
  • Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions .
  • In-situ monitoring : TLC or HPLC to track reaction progress and terminate at optimal conversion .

Critical Consideration:
Contradictory yields in literature (e.g., 45% vs. 61% for similar steps ) may arise from impurities in starting materials. Reproducibility requires strict control of reagent stoichiometry and moisture levels .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy group at δ 3.8 ppm, aromatic protons) .
  • X-ray crystallography : Resolves dihedral angles between aryl rings (e.g., 16.8° for methoxyphenyl vs. pyrazole plane) .
  • IR spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹) .

Q. Table 2: Key Crystallographic Parameters

ParameterValueReference
Dihedral angle (pyrazole vs. 4-chlorophenyl)48.97°
Hydrogen bond (O-H⋯N)1.86 Å

Advanced: How can discrepancies in crystallographic data be resolved?

Methodological Answer:
Discrepancies (e.g., bond length variations >0.05 Å) arise from:

  • Disorder in crystal packing : Refine using software like SHELXL with constraints for partial occupancy .
  • Thermal motion artifacts : Apply anisotropic displacement parameters (ADPs) during refinement .
  • Validation tools : Check against databases (e.g., Cambridge Structural Database) to identify outliers .

Basic: What biological assays evaluate this compound's pharmacological potential?

Methodological Answer:

  • In vitro anti-inflammatory assays : COX-1/2 inhibition measured via ELISA .
  • Anticancer activity : MTT assay on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7) .
  • Apoptosis induction : Flow cytometry for Annexin V/PI staining .

Q. Table 3: Representative Pharmacological Data

AssayResultReference
COX-2 inhibition72% at 10 μM
HeLa cell IC₅₀18.3 μM

Advanced: How to address contradictory results in pharmacological studies?

Methodological Answer:
Contradictions (e.g., varying IC₅₀ values across studies) may stem from:

  • Cell line heterogeneity : Validate activity using ≥3 cell lines (e.g., A549, HepG2) .
  • Assay interference : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Dose-response consistency : Repeat experiments with tighter concentration gradients (e.g., 0.1–100 μM) .

Basic: Which computational methods predict electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV for charge transfer) and electrostatic potential maps .
  • Molecular docking : Screens binding affinities to targets (e.g., COX-2 active site) using AutoDock Vina .

Advanced: What challenges arise in molecular docking studies of this compound?

Methodological Answer:

  • Conformational flexibility : Use metadynamics or ensemble docking to account for pyrazole ring puckering .
  • Force field inaccuracies : Validate with QM/MM hybrid methods for halogen (Cl) and methoxy interactions .
  • Solvent effects : Include explicit water molecules in docking simulations to improve pose prediction .

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